![molecular formula C16H14BrNO2 B1415839 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid CAS No. 2094826-56-7](/img/structure/B1415839.png)
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid
Overview
Description
“4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid” is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 . It’s also known as "1H-Indole-1-butanoic acid, 5-bromo-2,3-dihydro-" .
Molecular Structure Analysis
The molecular structure of “4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid” consists of a bromine atom attached to the 5th carbon of an indole ring, which is further attached to a butyric acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid” such as its melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
1. Industrial Process and Synthesis
4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid is utilized in the industrial synthesis of therapeutic agents. For example, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
2. Antibacterial and Antifungal Activities
The compound's derivatives show potential in antibacterial and antifungal applications. A study on the synthesis and biological activity of pyrrole and pyrrolidine compounds from a similar compound, 4-bromo-2-hydroxybenzoic acid hydrazide, indicated significant antibacterial and antifungal activities (Mehta, 2013).
3. Antiviral Activities
Derivatives of this chemical framework have demonstrated antiviral properties. For instance, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid showed distinct activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
4. Halogen Bonding Interactions
Studies involving bromobenzoic acid derivatives, like 4-bromo-3,5-di(methoxy)benzoic acid, have contributed significantly to understanding halogen bonding interactions in crystal structures. This research is essential for designing materials with specific interaction patterns (Raffo et al., 2016).
5. Electronic Structure Analysis
Research on similar compounds, such as 5-bromo-2-methyl benzoic acid, has provided insights into the electronic structure and molecular electrostatic potential, which are critical in understanding and predicting chemical reactivity and properties (Pramanik et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-14-5-6-15-13(9-14)7-8-18(15)10-11-1-3-12(4-2-11)16(19)20/h1-6,9H,7-8,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQFIOAKOEKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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